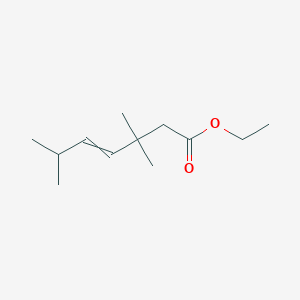

Ethyl 3,3,6-trimethylhept-4-enoate

Description

Properties

CAS No. |

60066-71-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

ethyl 3,3,6-trimethylhept-4-enoate |

InChI |

InChI=1S/C12H22O2/c1-6-14-11(13)9-12(4,5)8-7-10(2)3/h7-8,10H,6,9H2,1-5H3 |

InChI Key |

GLXBMQSZFJTXBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)C=CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3,3,6-trimethylhept-4-enoate with structurally or functionally related compounds identified in the evidence, focusing on molecular attributes, synthesis, and applications.

Structural and Functional Group Comparisons

Notes:

- This compound exhibits greater branching and a double bond compared to Ethyl palmitate and Ethyl decanoate, likely reducing its boiling point and increasing reactivity.

Physical and Chemical Properties

- Volatility : The target compound’s branching and lower molecular weight compared to Ethyl palmitate may enhance volatility, favoring use in aerosols or perfumes.

- Reactivity: The alkene group in this compound could facilitate addition reactions, unlike saturated esters (e.g., Ethyl decanoate).

- Solubility: The hydroxy acid’s polar groups () grant superior water solubility compared to nonpolar esters.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 3,3,6-trimethylhept-4-enoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification or Claisen condensation. For example, a modified phosphonate pathway used for structurally similar esters improved yield by 20% through optimized catalyst selection (e.g., Lewis acids) and solvent systems (e.g., anhydrous THF). Reaction parameters such as temperature (60–80°C) and stoichiometric ratios of reagents should be systematically tested to maximize efficiency .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

- 1H/13C NMR : To identify the carbon framework and substituent positions (e.g., distinguishing methyl groups at C3 and C6).

- IR Spectroscopy : To confirm ester carbonyl (C=O, ~1740 cm⁻¹) and alkene (C=C, ~1650 cm⁻¹) functionalities.

- X-ray Crystallography : For absolute stereochemical confirmation using programs like SHELX, which refine crystal structures against diffraction data .

Q. How can researchers validate the purity of this compound post-synthesis?

Purity is assessed via:

- HPLC/GC-MS : To quantify impurities and ensure >95% purity.

- Melting Point Analysis : Consistency with literature values (if available).

- Elemental Analysis : To verify molecular formula (C12H20O2) .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

Common issues include co-elution of byproducts during chromatography and volatility-related losses during solvent evaporation. Solutions involve:

- Fractional Distillation : For low-polarity impurities.

- Preparative TLC/Flash Chromatography : Using silica gel with gradient elution (e.g., hexane/ethyl acetate) .

Q. How can computational tools aid in predicting the physical properties of this compound?

Software like Gaussian or COSMO-RS estimates logP (lipophilicity), boiling points, and solubility. These predictions guide solvent selection for recrystallization and stability studies .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this compound?

- DFT Calculations : Model transition states to identify kinetic vs. thermodynamic pathways.

- Solvent Effect Analysis : Compare in silico (COSMO) and experimental (kinetic) data in polar vs. non-polar solvents.

- Cross-Validation : Use multiple spectroscopic methods (e.g., NMR kinetics, UV-Vis monitoring) .

Q. How does stereoelectronic effects influence the reactivity of this compound in cycloaddition reactions?

The electron-withdrawing ester group and steric bulk of trimethyl substituents direct regioselectivity. Methods to probe this include:

Q. What role does this compound play in modulating biological targets, and how can its interactions be studied?

While direct studies are limited, analogs with similar ester backbones show enzyme inhibition (e.g., lipases). Techniques include:

- Molecular Docking : Predict binding affinity with target proteins (e.g., using AutoDock).

- Enzyme Assays : Measure IC50 values in vitro .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed hydrolysis of this compound?

- Deuterium Labeling : Compare kH/kD ratios at the ester carbonyl oxygen to distinguish between AAC1 (stepwise) and AAL1 (concerted) mechanisms.

- pH-Rate Profiles : Identify rate-determining steps under varying acidity .

Q. What advanced techniques characterize the conformational dynamics of this compound in solution?

- NOESY NMR : Detect through-space interactions between methyl groups.

- Variable-Temperature NMR : Study rotational barriers around the ester linkage.

- MD Simulations : Model solvent-dependent conformational ensembles .

Data Presentation Guidelines

- Tables : Include reaction yields, spectroscopic shifts, and computational parameters.

- Figures : Use annotated chromatograms, crystal structures, and kinetic plots.

- Statistical Analysis : Apply t-tests or ANOVA to compare experimental replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.